4-amino-N-methanesulfonylbenzamide
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Overview
Description
4-amino-N-methanesulfonylbenzamide is an organic compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . It is a derivative of benzenesulfonamide and is characterized by the presence of an amino group at the para position of the benzene ring and a methanesulfonyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methanesulfonylbenzamide typically involves the reaction of 4-aminobenzoyl chloride with methanesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chloride group by the methanesulfonamide group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields . The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methanesulfonylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
4-amino-N-methanesulfonylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-methylbenzenesulfonamide: Similar in structure but lacks the benzamide moiety.
4-aminobenzenesulfonamide: Lacks the methanesulfonyl group attached to the nitrogen atom.
N-methylbenzenesulfonamide: Lacks the amino group at the para position of the benzene ring.
Uniqueness
4-amino-N-methanesulfonylbenzamide is unique due to the presence of both the amino group and the methanesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
1023277-26-0 |
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Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-amino-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
IVPVFHGHVXUZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC=C(C=C1)N |
Purity |
95 |
Origin of Product |
United States |
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